molecular formula C16H14ClN5NaO6PS2 B560320 Rp-8-pCPT-cGMPS sodium CAS No. 208445-07-2

Rp-8-pCPT-cGMPS sodium

Cat. No. B560320
CAS RN: 208445-07-2
M. Wt: 525.851
InChI Key: JERAACMSJYSCBY-OZOPYAHTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rp-8-pCPT-cGMPS sodium is a PKG inhibitor with Ki values of 0.45, 0.5, and 0.7 μM for PKGIβ, PKGIα, and PKGII respectively . It exhibits selectivity for PKG over PKA and Epac-1 . It reduces LTP in hippocampal slices in vitro .


Molecular Structure Analysis

The molecular weight of Rp-8-pCPT-cGMPS sodium is 525.86 . Its formula is C16H14ClN5NaO6PS2 . The chemical name is 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3’,5’-[hydrogen[P®]-phosphorothioate] sodium .


Chemical Reactions Analysis

Rp-8-pCPT-cGMPS sodium is a competitive inhibitor of cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases .


Physical And Chemical Properties Analysis

Rp-8-pCPT-cGMPS sodium is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .

Mechanism of Action

Target of Action

Rp-8-pCPT-cGMPS sodium primarily targets cGMP-dependent protein kinases (cGKs) , including cGK Iα, cGK Iβ, and especially cGK II . These kinases play a crucial role in various cellular processes, including the regulation of ion channels, cell proliferation, and apoptosis.

Mode of Action

Rp-8-pCPT-cGMPS sodium acts as a competitive inhibitor of cGKs . It binds to the active site of these kinases, preventing the binding of cGMP and thus inhibiting their activity . Additionally, it is an agonist for cyclic nucleotide-gated (CNG) channels, affecting their function in a voltage-dependent manner .

Biochemical Pathways

The inhibition of cGKs by Rp-8-pCPT-cGMPS sodium affects various biochemical pathways. For instance, it impacts the nitric oxide signaling pathway , which is crucial for vasodilation and other cardiovascular functions . By inhibiting cGKs, Rp-8-pCPT-cGMPS sodium can modulate these pathways and their downstream effects.

Pharmacokinetics

The pCPT (p-chlorophenylthio) group at the 8-position of the purine in Rp-8-pCPT-cGMPS sodium increases both enzyme affinity and membrane permeability over related compounds . This suggests that the compound has good bioavailability.

Result of Action

The inhibition of cGKs by Rp-8-pCPT-cGMPS sodium can lead to various molecular and cellular effects. For example, it has been shown to reduce long-term potentiation (LTP) in hippocampal slices in vitro . In a rat model, it was found to suppress tumor cell implantation-induced thermal hyperalgesia and mechanical allodynia .

Action Environment

The action, efficacy, and stability of Rp-8-pCPT-cGMPS sodium can be influenced by various environmental factors. For instance, its function as an agonist for CNG channels is voltage-dependent . .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACMSJYSCBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rp-8-pCPT-cGMPS sodium

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